1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide
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Overview
Description
1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further linked to a methylguanidine moiety. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-fluorobenzyl chloride with cyclobutylmethylamine to form the intermediate 1-(4-fluorophenyl)cyclobutylmethylamine. This intermediate is then reacted with methylisocyanate to yield the desired guanidine derivative. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the guanidine moiety can interact with active sites, leading to inhibition or activation of biological pathways. The hydroiodide form improves its solubility, facilitating its transport and absorption in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methyl]cyclobutyl methanamine
- 1-{[1-(4-Fluorophenyl)cyclobutyl]methyl}-3-(2-methoxy-2-methylpropyl)-2-methylguanidine hydroiodide
Uniqueness
1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a cyclobutyl ring and a methylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3.HI/c1-16-12(15)17-9-13(7-2-8-13)10-3-5-11(14)6-4-10;/h3-6H,2,7-9H2,1H3,(H3,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQZEQQIHPPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1(CCC1)C2=CC=C(C=C2)F.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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